Cycloxydim

CAS No.:

Cat. No.: VC14436427

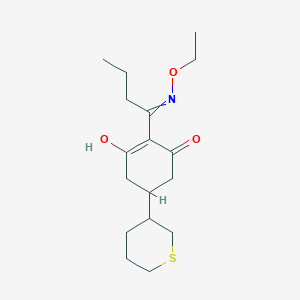

Molecular Formula: C17H27NO3S

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H27NO3S |

|---|---|

| Molecular Weight | 325.5 g/mol |

| IUPAC Name | 2-(N-ethoxy-C-propylcarbonimidoyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3 |

| Standard InChI Key | GGWHBJGBERXSLL-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

Introduction

Chemical Identification and Physicochemical Properties

Structural Characteristics

Cycloxydim, chemically designated as , features a cyclohexenone backbone substituted with a thiopyran ring and an ethoxyimino side chain . Its IUPAC name, , reflects the compound’s complex stereochemistry, which influences its herbicidal selectivity and metabolic pathways .

Physicochemical Profile

The physicochemical properties of cycloxydim, as reported in CAS#101205-02-1, are summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 325.466 g/mol |

| Density | |

| Boiling Point | 455.7 \pm 55.0 \, ^\circ\text{C} |

| Melting Point | 41 \, ^\circ\text{C} |

| Vapor Pressure | (25°C) |

| LogP (Octanol-Water) | 3.64 |

| Flash Point | 229.4 \pm 31.5 \, ^\circ\text{C} |

Cycloxydim’s low water solubility and moderate lipophilicity () facilitate its adsorption to soil organic matter, reducing leaching potential . The compound’s stability in acidic environments and susceptibility to photodegradation under ultraviolet light further dictate its environmental persistence .

Toxicological Profile and Health Hazards

Reproductive and Developmental Effects

In a developmental toxicity study, pregnant rats administered 1,000 mg/kg bw/day exhibited reduced fetal weights and skeletal abnormalities, though no teratogenic effects were observed at lower doses . Multigenerational studies demonstrated no adverse effects on fertility or offspring viability at doses up to 100 mg/kg bw/day, establishing a no-observed-adverse-effect level (NOAEL) of 10 mg/kg bw/day .

Genotoxicity and Carcinogenicity

Cycloxydim showed no mutagenic potential in Ames tests, chromosomal aberration assays, or micronucleus tests . Long-term carcinogenicity studies in mice and rats revealed no tumorigenic trends, even at the maximum tolerated dose of 1,000 mg/kg bw/day .

Metabolic Pathways and Environmental Fate

Biotransformation in Mammals

Cycloxydim undergoes extensive metabolism via two primary routes:

-

Oxidation: Conversion to cycloxydim-TSO (sulfoxide) and cycloxydim-TSO2 (sulfone) .

-

Beckmann Rearrangement: Ring closure to form oxazol derivatives (e.g., cycloxydim-T2S), followed by further oxidation .

In rats, 70–80% of an oral dose is excreted within 48 hours, predominantly in feces (60–70%) and urine (10–20%) . Enterohepatic recirculation of biliary metabolites contributes to prolonged systemic exposure .

Plant and Soil Metabolism

In crops such as soybeans and sugar beet, cycloxydim is metabolized via sulfur oxidation, oxime ether cleavage, and hydroxylation . Soil microorganisms rapidly degrade cycloxydim to polar metabolites, with a half-life of 3–7 days under aerobic conditions .

Agricultural Applications and Residue Management

Herbicidal Efficacy

Cycloxydim selectively targets grass weeds (e.g., Lolium rigidum, Echinochloa crus-galli) in broad-leaved crops like soybeans, cotton, and sugar beet . Application rates of 100–200 g active ingredient per hectare provide effective control without phytotoxicity to host crops .

Residue Dynamics in Crops and Livestock

Residue studies in goats and hens revealed minimal translocation to edible tissues:

The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) established maximum residue limits (MRLs) of 0.01–0.1 mg/kg for cycloxydim in various crops .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume